molecular formula C7H10N2O5S2 B14847214 2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide

2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14847214
M. Wt: 266.3 g/mol
InChI Key: PBMXPGGVVDTSMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hydroxybenzenesulfonamide with methylsulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide. The compound binds to the active site of the enzyme, coordinating with the zinc ion present in the active site, thereby inhibiting its activity. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzenesulfonamide
  • 6-Methylsulfonamido-2-hydroxybenzenesulfonamide
  • 4-Hydroxy-3-(methylsulfonamido)benzenesulfonamide

Uniqueness

2-Hydroxy-6-(methylsulfonamido)benzenesulfonamide is unique due to its dual functional groups (hydroxyl and methylsulfonamido) which provide it with distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in the development of targeted anticancer therapies .

Properties

Molecular Formula

C7H10N2O5S2

Molecular Weight

266.3 g/mol

IUPAC Name

2-hydroxy-6-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C7H10N2O5S2/c1-15(11,12)9-5-3-2-4-6(10)7(5)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14)

InChI Key

PBMXPGGVVDTSMW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)S(=O)(=O)N

Origin of Product

United States

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